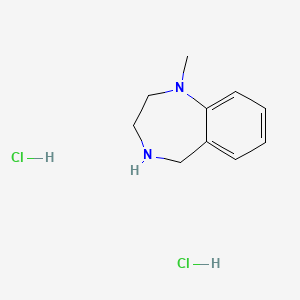
1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a chemical compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring. It is commonly used in various scientific research applications due to its distinct chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the benzodiazepine ring, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions vary depending on the specific reagents and conditions employed .
Scientific Research Applications
1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its application, but it often influences neurotransmitter systems or cellular signaling pathways .
Comparison with Similar Compounds
1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: This compound shares a similar core structure but differs in its specific functional groups and chemical properties.
1-Methyl-1,2,3,4-tetrahydro-β-carboline: Another structurally related compound with distinct biological activities and applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it valuable for various research and industrial purposes .
Properties
Molecular Formula |
C10H16Cl2N2 |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-12-7-6-11-8-9-4-2-3-5-10(9)12;;/h2-5,11H,6-8H2,1H3;2*1H |
InChI Key |
HNSQARGCVKCCEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC2=CC=CC=C21.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















